molecular formula C7H12O2 B1281757 3-(1-Methylcyclopropyl)propanoic acid CAS No. 87433-66-7

3-(1-Methylcyclopropyl)propanoic acid

Cat. No.: B1281757
CAS No.: 87433-66-7
M. Wt: 128.17 g/mol
InChI Key: YCVOGPHTDVZENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methylcyclopropyl)propanoic acid is an organic compound with the molecular formula C7H12O2 It is a carboxylic acid derivative characterized by a cyclopropyl ring substituted with a methyl group at the 1-position and a propanoic acid moiety

Biochemical Analysis

Biochemical Properties

3-(1-Methylcyclopropyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase . These interactions are crucial for the activation and subsequent metabolism of fatty acids, highlighting the importance of this compound in cellular energy production and lipid biosynthesis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules such as AMP-activated protein kinase (AMPK), which plays a pivotal role in maintaining cellular energy homeostasis . Additionally, this compound affects the expression of genes involved in lipid metabolism, thereby impacting cellular lipid profiles and energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as fatty acid synthase, thereby reducing the synthesis of fatty acids . This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, it influences gene expression by modulating transcription factors involved in lipid metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in lipid metabolism and energy production.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and improve energy balance . At high doses, it can exhibit toxic effects, including liver damage and disruptions in metabolic homeostasis. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA synthetase and fatty acid synthase, influencing the activation and synthesis of fatty acids . These interactions affect metabolic flux and the levels of key metabolites, thereby impacting overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound to specific cellular compartments, where it exerts its biochemical effects. The distribution of this compound is crucial for its function, as it ensures the compound reaches its target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these specific compartments. Within the mitochondria, this compound plays a role in regulating energy production and lipid metabolism, highlighting its importance in cellular bioenergetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclopropyl)propanoic acid typically involves the following steps:

    Cyclopropanation: The starting material, such as an alkene, undergoes cyclopropanation to form a cyclopropyl ring. This can be achieved using reagents like diazomethane or Simmons-Smith reagent.

    Methylation: The cyclopropyl ring is then methylated at the 1-position using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopropyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl chlorides or other substituted derivatives.

Scientific Research Applications

3-(1-Methylcyclopropyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylpropanoic acid: Lacks the methyl group on the cyclopropyl ring.

    Methylcyclopropylacetic acid: Has a different carbon chain length and branching.

    Cyclopropylacetic acid: Lacks the propanoic acid moiety.

Uniqueness

3-(1-Methylcyclopropyl)propanoic acid is unique due to the presence of both a cyclopropyl ring and a propanoic acid moiety, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-(1-methylcyclopropyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(4-5-7)3-2-6(8)9/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVOGPHTDVZENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90527276
Record name 3-(1-Methylcyclopropyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87433-66-7
Record name 3-(1-Methylcyclopropyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-methylcyclopropyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.